molecular formula C5H5N3O4 B2714518 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 4598-86-1

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B2714518
Key on ui cas rn: 4598-86-1
M. Wt: 171.112
InChI Key: OMMBYRSUPXNTEK-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

The product was obtained according to the method described in example 1, step 1 starting from 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and methylamine hydrochloride as light yellow solid (250 mg, 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[C:4]([C:10]([OH:12])=O)=[N:3]1.Cl.[CH3:14][NH2:15]>>[CH3:14][NH:15][C:10]([C:4]1[C:5]([N+:7]([O-:9])=[O:8])=[CH:6][N:2]([CH3:1])[N:3]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(C(=C1)[N+](=O)[O-])C(=O)O
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained

Outcomes

Product
Name
Type
Smiles
CNC(=O)C1=NN(C=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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